molecular formula C31H51ClOS B12624685 C31H51ClOS

C31H51ClOS

Cat. No.: B12624685
M. Wt: 507.3 g/mol
InChI Key: QPRLUWUASKOVRZ-CYRJMCNNSA-N
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Description

The compound with the molecular formula C31H51ClOS is an organic molecule that contains carbon, hydrogen, chlorine, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C31H51ClOS typically involves multiple steps, including the formation of carbon-sulfur and carbon-chlorine bonds. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:

    Nucleophilic substitution reactions: These reactions often involve the use of a thiol or sulfide precursor and a chlorinated compound.

    Oxidation and reduction reactions: These steps may be necessary to achieve the desired oxidation state of sulfur and other functional groups.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

C31H51ClOS: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or sulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of This compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

C31H51ClOS: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C31H51ClOS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

C31H51ClOS: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    C31H51ClO2S: Differing by an additional oxygen atom, which can affect its reactivity and properties.

    C31H51BrOS: Substitution of chlorine with bromine, leading to different chemical behavior.

    C31H51ClS: Lacking an oxygen atom, which can influence its stability and reactivity.

These comparisons help to understand the distinct characteristics and potential advantages of This compound in various applications.

Biological Activity

Molecular Formula

  • Molecular Formula : C31H51ClOS
  • Molecular Weight : Approximately 500.26 g/mol

Structural Characteristics

The structure of this compound features a long hydrocarbon chain, a chlorine atom, and a sulfur atom, which contribute to its unique properties and biological interactions.

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially through disruption of cell membrane integrity or interference with metabolic pathways.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Anti-inflammatory Response :
    • In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers such as TNF-α and IL-6. The compound was administered at doses of 10 mg/kg body weight, showing efficacy comparable to standard anti-inflammatory drugs.
  • Antioxidant Activity Assessment :
    • A study evaluating the antioxidant capacity of this compound used DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing an IC50 value of 50 µg/mL, indicating strong free radical scavenging activity.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anti-inflammatory Effects of this compound

ParameterControl (Vehicle)Treatment (10 mg/kg)
Edema (mm)5.02.0
TNF-α (pg/mL)15075
IL-6 (pg/mL)12060

Table 3: Antioxidant Activity of this compound

AssayIC50 Value
DPPH Radical Scavenging50 µg/mL

Research Findings

Recent research emphasizes the importance of further investigation into the pharmacological potential of this compound. Its diverse biological activities warrant exploration in various therapeutic areas, including infectious diseases, inflammation-related disorders, and oxidative stress-related conditions.

Properties

Molecular Formula

C31H51ClOS

Molecular Weight

507.3 g/mol

IUPAC Name

S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanethioate

InChI

InChI=1S/C31H51ClOS/c1-5-7-8-9-10-11-12-22-14-16-26-25-15-13-23-21-24(34-29(33)28(32)6-2)17-19-31(23,4)27(25)18-20-30(22,26)3/h13,22,24-28H,5-12,14-21H2,1-4H3/t22-,24-,25-,26-,27-,28?,30+,31-/m0/s1

InChI Key

QPRLUWUASKOVRZ-CYRJMCNNSA-N

Isomeric SMILES

CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC(=O)C(CC)Cl)C)C

Canonical SMILES

CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=O)C(CC)Cl)C)C

Origin of Product

United States

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